molecular formula C13H17N6O7P B1681385 Triciribine phosphate CAS No. 61966-08-3

Triciribine phosphate

Cat. No. B1681385
CAS RN: 61966-08-3
M. Wt: 400.28 g/mol
InChI Key: URLYINUFLXOMHP-HTVVRFAVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triciribine phosphate is the phosphate salt of the synthetic, cell-permeable tricyclic nucleoside triciribine . It has potential antineoplastic activity and inhibits the phosphorylation, activation, and signaling of Akt-1, -2, and -3, which may result in the inhibition of Akt-expressing tumor cell proliferation .


Synthesis Analysis

Triciribine phosphate is synthesized through a highly regioselective substitution of 1-N-Boc-2-methylhydrazine and a trifluoroacetic acid catalyzed one-pot transformation which combined the deprotection of the tert-butylcarbonyl (Boc) group and ring closure reaction together to give a tricyclic nucleobase motif .


Molecular Structure Analysis

The molecular formula of Triciribine phosphate is C13H17N6O7P . The exact mass is 418.10019858 g/mol .


Chemical Reactions Analysis

In cultured human hepatoma cells, triciribine increases the stability of LDLR mRNA, an event that translates into upregulation of cell-surface LDLR levels and induction of cellular LDL uptake .


Physical And Chemical Properties Analysis

Triciribine phosphate has a molecular weight of 400.28 g/mol . It has 6 hydrogen bond donors and 12 hydrogen bond acceptors . The rotatable bond count is 4 .

Scientific Research Applications

Summary of the Application

Triciribine has been identified as a novel myeloid cell differentiation inducer. It is being explored as an alternative to all-trans retinoic acid (ATRA) for differentiation therapy in APL due to the narrow application and tolerance development of ATRA .

Methods of Application or Experimental Procedures

The study used a Kinase Inhibitor Screening Library and conducted a nitroblue tetrazolium dye reduction assay and real-time quantitative PCR using NB4 APL cells. The study focused on Triciribine because it was reported to be well tolerated by patients with advanced hematological malignancies .

Results or Outcomes

Triciribine significantly decreased the nuclear/cytoplasmic (N/C) ratio and potently induced myelomonocytic markers (CD11b and CD11c) in both NB4 and acute myeloid leukemia (AML) M2 derived HL-60 cells. It promoted ERK1/2 phosphorylation, suggesting that activation of the ERK pathway is involved in Triciribine-induced differentiation .

2. LDLR Expression and LDL Uptake Enhancer

Summary of the Application

Triciribine, a highly selective AKT inhibitor, has been found to increase the stability of LDLR mRNA, which translates into upregulation of cell-surface LDLR levels and induction of cellular LDL uptake .

Methods of Application or Experimental Procedures

The study was conducted in cultured human hepatoma cells. The effect of Triciribine was found to require ERK activity and is partially dependent on the intervening sequence between the AU-rich elements ARE3 and ARE4 in LDLR 3′UTR .

Results or Outcomes

Triciribine was found to downregulate the expression of PCSK9 mRNA and blunt the secretion of its protein. It was also found to potentiate the effect of mevastatin on LDLR protein levels and activity. A pilot experiment with mice revealed that a two-weeks treatment with Triciribine significantly induced the hepatic expression of LDLR protein .

3. Akt Inhibitor

Summary of the Application

Triciribine phosphate is known as an Akt inhibitor. Akt, also known as Protein Kinase B (PKB), is a key regulator of many cellular processes including metabolism, proliferation, cell survival, growth, and angiogenesis. Because of its role in promoting cell survival and growth, Akt is considered a major factor in many types of cancer. Triciribine phosphate has been used in phase I clinical trials for patients with advanced hematological malignancies .

Methods of Application or Experimental Procedures

In the clinical trial, patients were treated with Triciribine phosphate at varying dose levels. The dose was determined based on the absence of dose-limiting toxic effects observed in the first cycle of treatment .

Safety And Hazards

Triciribine phosphate should be handled with care to avoid dust formation. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation .

Future Directions

Triciribine phosphate is currently in clinical trials . It has been identified as a novel LDLR-elevating agent and further examination of its potential as a hypocholesterolemic drug either as monotherapy or in combination with statins is warranted .

properties

IUPAC Name

[(2R,3S,4R,5R)-5-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N6O7P/c1-18-11-7-5(10(14)17-18)2-19(12(7)16-4-15-11)13-9(21)8(20)6(26-13)3-25-27(22,23)24/h2,4,6,8-9,13,20-21H,3H2,1H3,(H2,14,17)(H2,22,23,24)/t6-,8-,9-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URLYINUFLXOMHP-HTVVRFAVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC3=C2C(=CN3C4C(C(C(O4)COP(=O)(O)O)O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=NC=NC3=C2C(=CN3[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)(O)O)O)O)C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N6O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30210993
Record name Triciribine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

McOH < 1 (mg/mL), DMSO 1 - 5 (mg/mL), DMF < 1 (mg/mL), Trifluoroacetic acid > 50 (mg/mL), H2O < 1 (mg/mL), pH 4 Acetate buffer < 1 (mg/mL), pH 9 Borate buffer 1 - 5 (mg/mL), pH 9 Carbonate buffer 10 - 15 (mg/mL), 0.1 N HCl < 1 (mg/mL), 10% EtOH < 1 (mg/mL), 95% EtOH < 1 (mg/mL)
Record name TRICIRABINE PHOSPHATE
Source NCI Investigational Drugs
URL http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/280594%20(1992).txt
Description An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet

Product Name

Triciribine phosphate

CAS RN

61966-08-3
Record name Triciribine phosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61966-08-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triciribine phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061966083
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Triciribine phosphate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14636
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Triciribine phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30210993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRICIRIBINE PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5L5GE3DV88
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Triciribine phosphate
Reactant of Route 2
Reactant of Route 2
Triciribine phosphate
Reactant of Route 3
Triciribine phosphate
Reactant of Route 4
Triciribine phosphate
Reactant of Route 5
Triciribine phosphate
Reactant of Route 6
Reactant of Route 6
Triciribine phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.